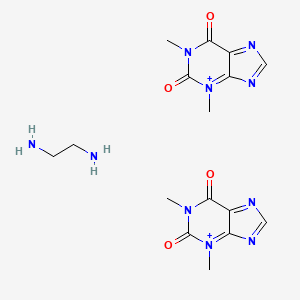
1,3-Dimethylpurin-3-ium-2,6-dione;ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethylpurin-3-ium-2,6-dione;ethane-1,2-diamine, also known as aminophylline, is a compound formed by the combination of theophylline and ethane-1,2-diamine in a 2:1 ratio. This compound is primarily used for its bronchodilator properties, making it useful in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). The ethane-1,2-diamine component enhances the solubility of theophylline, allowing for more effective administration .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethylpurin-3-ium-2,6-dione;ethane-1,2-diamine involves the reaction of theophylline with ethane-1,2-diamine. The reaction typically occurs in an aqueous medium, where theophylline is dissolved in water and ethane-1,2-diamine is added gradually. The mixture is then heated to facilitate the reaction, resulting in the formation of aminophylline. The reaction can be represented as follows:
Theophylline+Ethane-1,2-diamine→Aminophylline
Industrial Production Methods
In industrial settings, the production of aminophylline involves similar reaction conditions but on a larger scale. The process includes the use of reactors where theophylline and ethane-1,2-diamine are mixed in precise ratios. The reaction is monitored and controlled to ensure optimal yield and purity. The final product is then purified through crystallization or other suitable methods to obtain aminophylline in its desired form .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dimethylpurin-3-ium-2,6-dione;ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different purine derivatives, while reduction can produce reduced forms of the compound .
Applications De Recherche Scientifique
1,3-Dimethylpurin-3-ium-2,6-dione;ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a model compound in studying purine chemistry and its derivatives.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Extensively studied for its bronchodilator properties and potential therapeutic uses in respiratory diseases.
Mécanisme D'action
The mechanism of action of 1,3-Dimethylpurin-3-ium-2,6-dione;ethane-1,2-diamine involves its role as a non-selective adenosine receptor antagonist and phosphodiesterase inhibitor. By blocking adenosine receptors, the compound prevents bronchoconstriction and promotes bronchodilation. Additionally, inhibition of phosphodiesterase leads to increased levels of cyclic AMP, resulting in relaxation of bronchial smooth muscles. These combined effects contribute to its therapeutic efficacy in treating respiratory conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Theophylline: A bronchodilator with similar therapeutic uses but less soluble than aminophylline.
Caffeine: Another purine derivative with stimulant properties but different pharmacological effects.
Pentoxifylline: A methylxanthine derivative used to improve blood flow in peripheral vascular diseases.
Uniqueness
1,3-Dimethylpurin-3-ium-2,6-dione;ethane-1,2-diamine is unique due to its enhanced solubility and combined pharmacological effects of theophylline and ethane-1,2-diamine. This makes it more effective and versatile in clinical applications compared to its individual components .
Propriétés
Formule moléculaire |
C16H22N10O4+2 |
|---|---|
Poids moléculaire |
418.41 g/mol |
Nom IUPAC |
1,3-dimethylpurin-3-ium-2,6-dione;ethane-1,2-diamine |
InChI |
InChI=1S/2C7H7N4O2.C2H8N2/c2*1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;3-1-2-4/h2*3H,1-2H3;1-4H2/q2*+1; |
Clé InChI |
UQEWTFVDCGYCNA-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)C2=NC=NC2=[N+](C1=O)C.CN1C(=O)C2=NC=NC2=[N+](C1=O)C.C(CN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


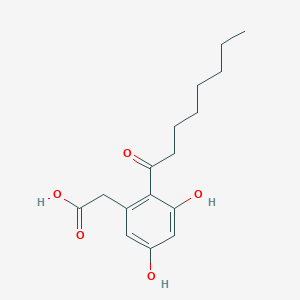
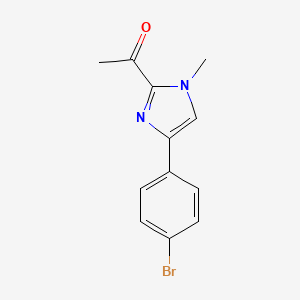
![3-methyl-5-methylsulfanyl-2H-pyrazolo[4,3-e][1,2,4]triazine](/img/structure/B14782508.png)
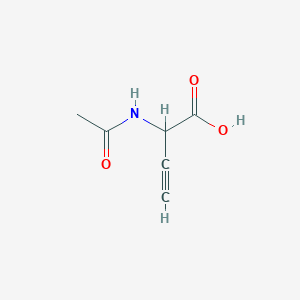
![{1-[2-(6-Bromo-1H-benzoimidazol-2-yl)-pyrrolidine-1-carbonyl]-2-methyl-propyl}-carbamic acid methyl ester](/img/structure/B14782535.png)

![2-[(4-Methylpiperazin-1-yl)methyl]-3-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]methyl]quinazolin-4-one](/img/structure/B14782544.png)
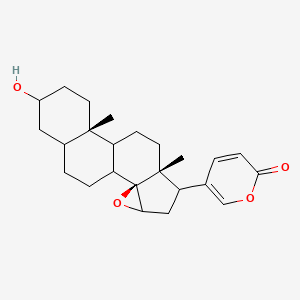
![1-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5H-imidazo[4,5-c]pyridin-4-one](/img/structure/B14782550.png)
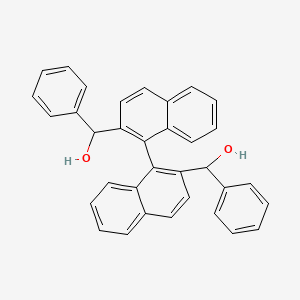
![Acetonitrile;cyclohexa-1,3-dien-1-yl-[5-[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-phenylmethanol;dichlorotitanium;1,2-dimethoxyethane](/img/structure/B14782555.png)
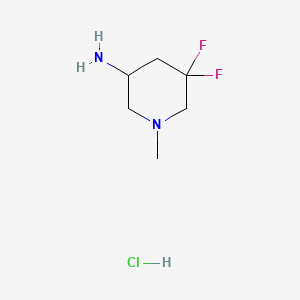
![(1R,2S,3S,5S)-Methyl 3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B14782564.png)
![1,2,3,6,7,11b-Hexahydropyrazino[2,1-a]isoquinolin-4-one;2,3-dibenzoyloxybutanedioic acid](/img/structure/B14782570.png)
